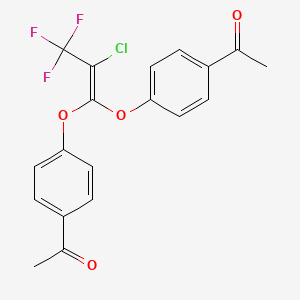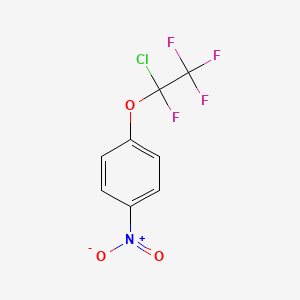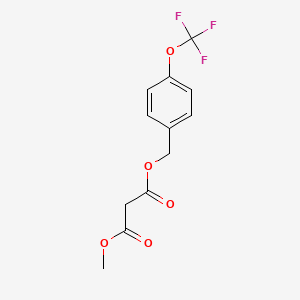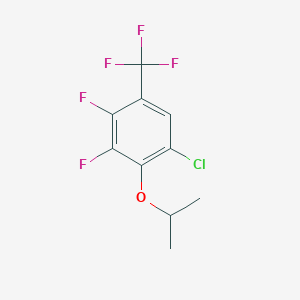
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene (CTAFE) is a new synthetic compound that has been developed in recent years. It has a wide range of applications in both scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including aryl sulfonamides, 2-chloro-2-trifluoromethyl-1,1-bis(4'-methylphenoxy)ethylene, and this compound. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antiviral agents.
Mecanismo De Acción
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to decreased production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, antifungal, and antiviral effects in a variety of studies. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, as well as inhibit the growth of certain fungi and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, its mechanism of action has been well-studied and understood, making it a reliable compound for use in experiments. The main limitation of this compound is its limited solubility in aqueous solutions.
Direcciones Futuras
For 2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene include further research into its mechanism of action and potential applications in the pharmaceutical industry. Additionally, research can be conducted into the use of this compound in combination with other compounds to create more effective treatments for various diseases. Other potential future directions include studying the effects of this compound on other enzymes and its potential use as a pesticide.
Métodos De Síntesis
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene can be synthesized from the reaction of 2-chloro-4-trifluoromethylphenol and 4-(acetyl)phenoxyacetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a Fischer esterification. The product is then purified using recrystallization to obtain the desired this compound.
Propiedades
IUPAC Name |
1-[4-[1-(4-acetylphenoxy)-2-chloro-3,3,3-trifluoroprop-1-enoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3O4/c1-11(24)13-3-7-15(8-4-13)26-18(17(20)19(21,22)23)27-16-9-5-14(6-10-16)12(2)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSKVCOTUCDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=C(C(F)(F)F)Cl)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)






![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)



